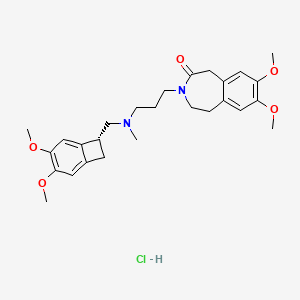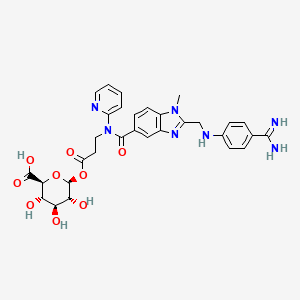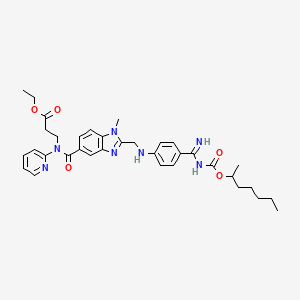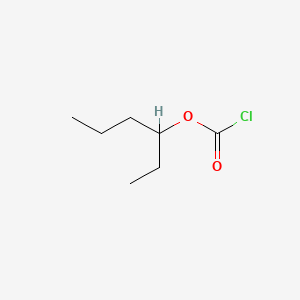
Ivabradine R-Isomer HCl
Vue d'ensemble
Description
Ivabradine R-Isomer HCl, also known as Ivabradine, is a medication used to reduce the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure . It is a novel heart rate lowering medicine for the symptomatic management of stable angina pectoralis and symptomatic chronic heart failure .
Synthesis Analysis
The synthesis of Ivabradine R-Isomer HCl has been described in the patent US7176197B2 . The process involves the synthesis of ivabradine of formula (I), addition salts thereof with a pharmaceutically acceptable acid, and hydrates thereof. The synthesis process allows ivabradine salts to be obtained in a single step starting from a salt of the compound of formula (II), in a very good yield .Molecular Structure Analysis
The molecular formula of Ivabradine R-Isomer HCl is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .Chemical Reactions Analysis
Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate and thus more blood to flow to the myocardium .Physical And Chemical Properties Analysis
The molecular formula of Ivabradine R-Isomer HCl is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .Applications De Recherche Scientifique
Inhibition of Cardiac Pacemaker Channels : Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly affecting the HCN4 channel isoform, which is predominant in human sinoatrial nodes. This action leads to a reduction in pacemaker activity and heart rate without significant side effects (Thollon et al., 2007); (Bucchi et al., 2006).
Analgesic Effects in Pain Management : Ivabradine demonstrates effectiveness as an analgesic in conditions of inflammatory and neuropathic pain. This is attributed to its ability to block HCN channels in peripheral sensory neurons, reducing the firing frequency of nociceptive sensory neurons (Young et al., 2014).
Interaction with hERG Potassium Channels : Research indicates that Ivabradine can interact with KCNH2-encoded human Ether‐à‐go‐go–Related Gene (hERG) potassium channels, influencing ventricular repolarization and susceptibility to arrhythmia. This interaction may have implications for drug design and clinical use (Melgari et al., 2015).
Preservation of Dynamic Sympathetic Control of Heart Rate : Ivabradine preserves the dynamic sympathetic control of heart rate, even while inducing significant bradycardia. This property may contribute to its beneficial effects in clinical applications, particularly in cardiovascular disease (Kawada et al., 2018).
Effects on Atrial Electrical Remodeling : Studies on canines show that ivabradine affects atrial electrical remodeling, which has implications for its use in treating atrial fibrillation. The exact effects on proarrhythmic and antiarrhythmic actions require further exploration (Fan et al., 2017).
Impact on Retinal Morphology and Function : Ivabradine does not significantly affect retinal morphology and function, suggesting its safety in terms of visual effects. This is particularly relevant given its use in patients with retinitis pigmentosa (Della Santina et al., 2010).
Safety And Hazards
The safety data sheet for Ivabradine R-Isomer HCl recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ivabradine R-Isomer HCl | |
CAS RN |
148849-68-7 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)


![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)